An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 2-Iodofuran-3-Carboxylate
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 2-Iodofuran-3-Carboxylate
Introduction: The Structural Context
Methyl 2-iodofuran-3-carboxylate is a substituted heterocyclic compound incorporating a furan ring, a methyl ester, and an iodine atom. Each of these structural features imparts a distinct influence on the molecule's fragmentation under electron ionization. Understanding these influences is paramount to interpreting the resulting mass spectrum. The furan ring provides a core structure prone to specific ring-opening and fragmentation pathways. The methyl ester group is a well-characterized functional group with predictable cleavage patterns. Finally, the iodine atom, being a large and relatively labile substituent, is expected to play a significant role in the initial fragmentation steps.
Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathways
Electron ionization mass spectrometry involves bombarding the analyte molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which then undergoes a series of fragmentation events to yield smaller, charged fragments. The relative abundance of these fragments provides a characteristic fingerprint of the molecule's structure.
The fragmentation of methyl 2-iodofuran-3-carboxylate is anticipated to be initiated at several key locations, primarily influenced by the stability of the resulting radical and cationic species.
The Molecular Ion
The molecular ion of methyl 2-iodofuran-3-carboxylate (C₆H₅IO₃) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Given the isotopic distribution of iodine, the molecular ion peak would be a single distinct peak at m/z 280.
Key Fragmentation Mechanisms
The primary fragmentation pathways are predicted to involve the loss of the substituents from the furan ring and subsequent ring fission.
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Loss of the Iodine Atom: A prominent fragmentation pathway is the homolytic cleavage of the C-I bond to lose an iodine radical (I•). This is a common fragmentation for iodo-aromatic compounds due to the relative weakness of the C-I bond. This would result in a fragment ion at m/z 153 .
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Loss of the Methoxy Group: Ester fragmentation is well-documented and often proceeds via the loss of the alkoxy group.[1][2] For methyl 2-iodofuran-3-carboxylate, the loss of a methoxy radical (•OCH₃) from the molecular ion would lead to the formation of an acylium ion at m/z 249 . This is a common and often abundant fragment for methyl esters.
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Furan Ring Fragmentation: The furan ring itself can undergo fragmentation, typically involving the loss of carbon monoxide (CO).[3][4] This can occur from various fragment ions. For instance, the fragment at m/z 153 could lose CO to yield a fragment at m/z 125 .
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Combined Losses: Sequential fragmentation events are also highly probable. For example, the molecular ion could first lose the methoxy group (to m/z 249) and then the iodine atom, or vice versa, leading to a fragment at m/z 122 .
The following table summarizes the predicted key fragment ions, their m/z values, and their proposed structures.
| m/z | Proposed Fragment Structure | Neutral Loss |
| 280 | [M]⁺˙ (Molecular Ion) | - |
| 249 | [M - •OCH₃]⁺ | •OCH₃ |
| 153 | [M - •I]⁺ | •I |
| 125 | [M - •I - CO]⁺ | •I, CO |
| 122 | [M - •OCH₃ - I]⁺ | •OCH₃, I |
| 94 | [M - •I - CO - OCH]⁺ | •I, CO, OCH |
Visualizing the Fragmentation Pathway
The following diagram illustrates the proposed primary fragmentation pathway for methyl 2-iodofuran-3-carboxylate.
Caption: Proposed primary fragmentation pathway of methyl 2-iodofuran-3-carboxylate.
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation pattern, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.
Sample Preparation
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Standard Solution Preparation: Prepare a stock solution of methyl 2-iodofuran-3-carboxylate at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
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Working Solutions: Prepare a working solution by diluting the stock solution to a final concentration of approximately 10 µg/mL in the same solvent.
GC-MS Instrumentation and Parameters
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Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase).
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Injection: 1 µL of the working solution should be injected in splitless mode.
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Inlet Temperature: 250 °C.
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Oven Temperature Program:
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Initial temperature: 50 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 280 °C.
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Final hold: 5 minutes at 280 °C.
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-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.
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Ion Source Temperature: 230 °C.
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Electron Energy: 70 eV.
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Mass Range: Scan from m/z 40 to 350.
Data Analysis
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Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
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Extract the mass spectrum from the apex of the chromatographic peak corresponding to methyl 2-iodofuran-3-carboxylate.
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Analyze the mass spectrum to identify the molecular ion and the major fragment ions.
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Compare the experimental fragmentation pattern with the predicted pattern outlined in this guide.
The following workflow diagram illustrates the experimental process.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The mass spectrometry fragmentation pattern of methyl 2-iodofuran-3-carboxylate is predicted to be characterized by a distinct molecular ion at m/z 280, followed by prominent fragments resulting from the loss of the iodine atom (m/z 153) and the methoxy group (m/z 249). Subsequent fragmentation of the furan ring, primarily through the loss of carbon monoxide, is also expected. This in-depth guide provides a robust theoretical framework for the interpretation of the mass spectrum of this compound and serves as a valuable resource for its analytical characterization. The provided experimental protocol offers a clear path to the empirical validation of these predictions.
References
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National Institute of Standards and Technology. (n.d.). 3-Furancarboxylic acid, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link][5]
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PubChem. (n.d.). Methyl furan-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link][6]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved from [Link][1]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][2]
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Royal Society of Chemistry. (2019, August 12). Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. Retrieved from [Link][7]
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ResearchGate. (n.d.). EI-MS fragment ions (m/z) and the corresponding intensity (in %) of compounds 1-4. Retrieved from [Link][8]
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The Good Scents Company. (n.d.). methyl furoate 3-furancarboxylic acid, methyl ester. Retrieved from [Link][9]
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Koritzke, A. L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 454, 116342. [Link][3]
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ResearchGate. (n.d.). The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. Retrieved from [Link][4]
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Organic Chemistry Tutor. (2016, September 16). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Retrieved from [Link][10]
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